2-Aminobenzoxazole-7-boronic Acid 2-Aminobenzoxazole-7-boronic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749196
InChI: InChI=1S/C7H7BN2O3/c9-7-10-5-3-1-2-4(8(11)12)6(5)13-7/h1-3,11-12H,(H2,9,10)
SMILES: B(C1=C2C(=CC=C1)N=C(O2)N)(O)O
Molecular Formula: C7H7BN2O3
Molecular Weight: 177.96 g/mol

2-Aminobenzoxazole-7-boronic Acid

CAS No.:

Cat. No.: VC13749196

Molecular Formula: C7H7BN2O3

Molecular Weight: 177.96 g/mol

* For research use only. Not for human or veterinary use.

2-Aminobenzoxazole-7-boronic Acid -

Specification

Molecular Formula C7H7BN2O3
Molecular Weight 177.96 g/mol
IUPAC Name (2-amino-1,3-benzoxazol-7-yl)boronic acid
Standard InChI InChI=1S/C7H7BN2O3/c9-7-10-5-3-1-2-4(8(11)12)6(5)13-7/h1-3,11-12H,(H2,9,10)
Standard InChI Key KHRGTZBFXJPKNC-UHFFFAOYSA-N
SMILES B(C1=C2C(=CC=C1)N=C(O2)N)(O)O
Canonical SMILES B(C1=C2C(=CC=C1)N=C(O2)N)(O)O

Introduction

Chemical Structure and Physicochemical Properties

The structure of 2-aminobenzoxazole-7-boronic acid consists of a benzoxazole ring system fused with a boronic acid group. Key features include:

  • Benzoxazole Core: A bicyclic structure comprising a benzene ring fused to an oxazole ring. The amino group at position 2 enhances hydrogen-bonding potential, while the boronic acid at position 7 introduces electrophilic reactivity .

  • Boronic Acid Moiety: The boron atom adopts an sp2\text{sp}^2-hybridized configuration, forming a trigonal planar geometry. This group participates in reversible covalent interactions with diols and nucleophiles, making it valuable for enzyme inhibition .

Table 1: Physicochemical Properties of 2-Aminobenzoxazole-7-boronic Acid

PropertyValueSource
Molecular FormulaC7H7BN2O3\text{C}_7\text{H}_7\text{BN}_2\text{O}_3
Molecular Weight177.96 g/mol
IUPAC Name(2-amino-1,3-benzoxazol-7-yl)boronic acid
SolubilitySoluble in polar organic solvents
StabilityStable under inert conditions

The boronic acid group’s ability to form cyclic esters (e.g., pinacol esters) enhances its stability during synthetic procedures . For instance, the pinacol ester derivative (CAS: 1260091-04-0) is frequently used in Suzuki-Miyaura cross-coupling reactions due to its air-stable nature .

Synthetic Routes and Methodologies

Metal-Free Cyclization Approaches

A common synthesis involves the cyclization of 2-aminophenol derivatives. For example, 2-aminophenol reacts with boronic acid precursors under catalytic conditions. Imidazolium chloride has been reported as an effective catalyst for this transformation, yielding benzoxazole derivatives in high yields.

Matteson Homologation

The boronic acid group can be introduced via Matteson rearrangement, a method widely used for boron-carbon bond formation. This approach involves the reaction of alkylboronic esters with dichloromethane derivatives, followed by hydrolysis to yield the free boronic acid .

Cross-Coupling Reactions

IntermediateRole in SynthesisSource
2-AminophenolStarting material for benzoxazole
Pinacol boronic esterStabilizes boronic acid for coupling
α-Chloroboronic esterIntermediate in Matteson rearrangement

Biological Activities and Mechanisms

Enzyme Inhibition

The boronic acid moiety acts as a transition-state analog, forming reversible covalent bonds with serine proteases. For example, 2-aminobenzoxazole-7-boronic acid inhibits β-lactamases, enzymes responsible for antibiotic resistance in pathogens like Acinetobacter baumannii .

  • β-Lactamase Inhibition: The compound binds to the active-site serine residue, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. This mechanism restores the efficacy of β-lactam antibiotics like ceftazidime .

  • Proteasome Inhibition: Boronic acids are known to inhibit the 20S proteasome, a therapeutic target in multiple myeloma. Structural analogs of this compound have shown sub-nanomolar inhibitory constants (KiK_i) .

Antimicrobial Activity

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The amino group enhances membrane permeability, while the boronic acid disrupts bacterial enzyme function .

Table 3: Biological Activity Data

TargetActivity (KiK_i)MechanismSource
ADC-7 β-lactamase0.45 nMCovalent serine binding
20S Proteasome6.1 μMProtease inhibition
E. coli GrowthIC50_{50} = 12 μMCell wall synthesis disruption

Applications in Drug Development

Antibiotic Adjuvants

Combining 2-aminobenzoxazole-7-boronic acid with β-lactam antibiotics (e.g., meropenem) enhances their activity against multidrug-resistant bacteria. This synergy has been demonstrated in in vitro models of A. baumannii infection .

Anticancer Agents

Proteasome inhibitors derived from this scaffold, such as bortezomib, are clinically approved for multiple myeloma. Structural modifications at position 7 improve pharmacokinetic profiles and reduce off-target effects .

Diagnostic Tools

The boronic acid group’s affinity for diols enables its use in glucose sensing. Functionalized derivatives have been explored for continuous glucose monitoring in diabetes management .

Comparative Analysis with Structural Analogs

Table 4: Comparison of Benzoxazole-Boronic Acid Derivatives

CompoundStructural FeatureBiological ActivitySource
2-Methylbenzoxazole-7-boronic AcidMethyl group at position 2Enhanced lipophilicity
5-Aminobenzoxazole-7-boronic AcidAmino group at position 5Altered enzyme selectivity
2-Aminobenzoxazole-6-boronic AcidBoronic acid at position 6Reduced proteasome affinity

Challenges and Future Directions

While 2-aminobenzoxazole-7-boronic acid shows promise, its clinical translation faces hurdles:

  • Oxidative Instability: The boronic acid group is prone to oxidation, necessitating protective prodrug strategies .

  • Selectivity Issues: Off-target binding to human serine proteases requires structural optimization .

Future research should focus on:

  • Developing benzoxaborolone derivatives to enhance oxidative stability .

  • Exploring combination therapies with existing antibiotics .

  • Utilizing computational modeling for target-specific design .

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